![molecular formula C7H10BrCl2N3 B15305130 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is a chemical compound with the molecular formula C7H8BrN3·2HCl. It is a brominated derivative of pyrido[2,3-b]pyrazine, a heterocyclic compound that contains both nitrogen and bromine atoms. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the reaction of pyrido[2,3-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state .
Applications De Recherche Scientifique
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is utilized in the development of fluorescent materials and organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the bromine substitution.
7-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine: A chlorinated derivative with similar properties.
1H,2H,3H,4H-pyrido[2,3-b]pyrazine-5-carboxylic acid: A carboxylated derivative used in different applications.
Uniqueness
7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is unique due to its bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .
Propriétés
Formule moléculaire |
C7H10BrCl2N3 |
|---|---|
Poids moléculaire |
286.98 g/mol |
Nom IUPAC |
7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrN3.2ClH/c8-5-3-6-7(11-4-5)10-2-1-9-6;;/h3-4,9H,1-2H2,(H,10,11);2*1H |
Clé InChI |
OFCFWYQSKSHTSX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(N1)C=C(C=N2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


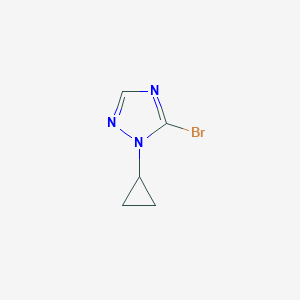
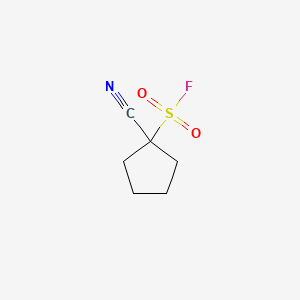
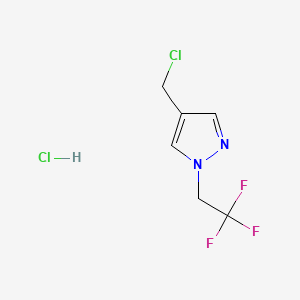
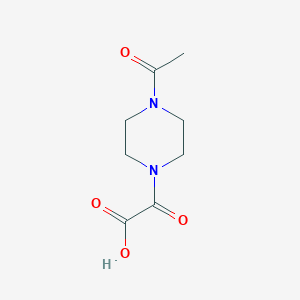
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
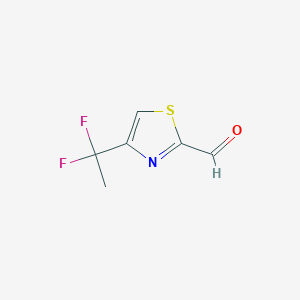
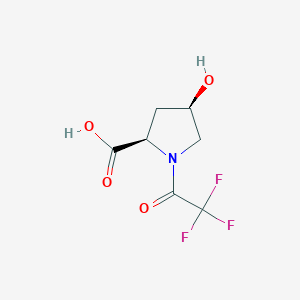
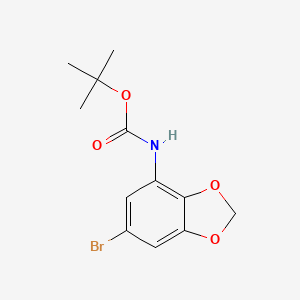

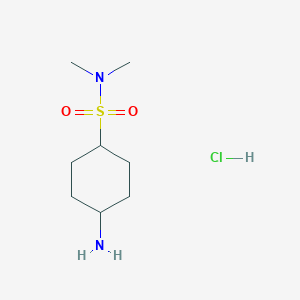
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)
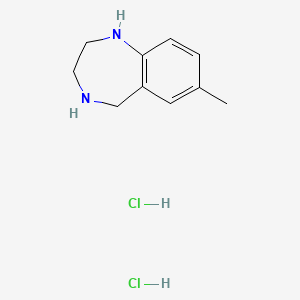
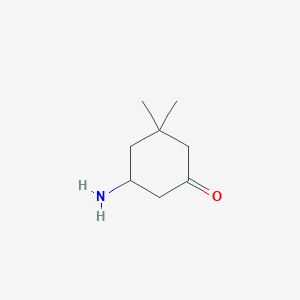
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
